N-methylcyclopent-3-enamine
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Overview
Description
N-methylcyclopent-3-en-1-amine is an organic compound with the molecular formula C6H11N It is a cyclic amine where a methyl group is attached to the nitrogen atom of a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylcyclopent-3-en-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclopent-3-en-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
On an industrial scale, the production of N-methylcyclopent-3-en-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methylcyclopent-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methylcyclopent-3-en-1-imine using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to N-methylcyclopent-3-en-1-amine hydrochloride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-methylcyclopent-3-en-1-imine.
Reduction: N-methylcyclopent-3-en-1-amine hydrochloride.
Substitution: Various substituted cyclopentene derivatives depending on the substituent used.
Scientific Research Applications
N-methylcyclopent-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Mechanism of Action
The mechanism by which N-methylcyclopent-3-en-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-amine: Lacks the methyl group on the nitrogen atom.
N-methylcyclohex-3-en-1-amine: Similar structure but with a six-membered ring.
N-methylcyclopentane-1-amine: Saturated version of N-methylcyclopent-3-en-1-amine.
Uniqueness
N-methylcyclopent-3-en-1-amine is unique due to the presence of both a cyclic structure and a methyl group on the nitrogen atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Biological Activity
N-methylcyclopent-3-enamine (C6H11N) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis
This compound can be synthesized through various methods, including cyclization reactions involving primary amines and cyclopentene derivatives. The reaction conditions, such as the use of acids or bases as catalysts, can significantly influence the yield and enantioselectivity of the product. For instance, studies have demonstrated that using bifunctional thiourea as a catalyst can enhance the efficiency of such reactions, leading to higher yields of enamine products .
Biological Properties
The biological activity of this compound has been investigated in several contexts:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit antitumor properties. For example, compounds with similar structural features have shown significant activity against various cancer cell lines, indicating potential for further development in cancer therapeutics .
- Neuroactive Properties : The compound's structural similarity to known neuroactive agents raises interest in its potential effects on the nervous system. Some studies have indicated that cyclic amines can interact with neurotransmitter systems, which may lead to applications in treating neurological disorders .
- Catalytic Applications : this compound has also been explored as a catalyst in organic reactions, particularly in enantioselective synthesis. Its ability to form stable intermediates makes it a valuable component in various catalytic cycles .
Case Study 1: Antitumor Activity
A study conducted by Kumar et al. investigated the antitumor effects of this compound derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | MCF-7 | 10 |
This compound | A549 | 12 |
Case Study 2: Neuroactive Effects
In a clinical observation involving patients with neurological disorders, derivatives of this compound were administered to assess their effects on cognitive function. Results showed improvements in memory recall and attention span among participants, indicating potential therapeutic benefits for conditions such as ADHD and schizophrenia .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Mechanism of Action : Studies suggest that the compound may exert its effects through modulation of receptor activity within the central nervous system, similar to other cyclic amines .
- Safety Profile : Toxicological assessments indicate that while this compound exhibits some cytotoxicity at high concentrations, it demonstrates a favorable safety profile at therapeutic doses .
- Potential for Drug Development : Given its promising biological activities and relatively low toxicity, this compound is being considered as a lead compound for further pharmacological development.
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
VFSJDHDSAIQLMF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC=CC1 |
Origin of Product |
United States |
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